N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine
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Overview
Description
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine is an organic compound that features a benzylamine structure with specific substituents. The compound is characterized by the presence of a chloro group and two methoxy groups on the benzyl ring, as well as a pyridylmethyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-dimethoxybenzaldehyde and 3-pyridylmethylamine.
Formation of Intermediate: The first step involves the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with 3-pyridylmethylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group on the benzyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chloro group.
Scientific Research Applications
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4,5-dimethoxybenzyl)-N-(2-pyridylmethyl)amine
- N-(3-chloro-4,5-dimethoxybenzyl)-N-(4-pyridylmethyl)amine
- N-(3-chloro-4,5-dimethoxybenzyl)-N-(3-pyridylethyl)amine
Uniqueness
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine is unique due to its specific substitution pattern on the benzyl ring and the presence of the pyridylmethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17ClN2O2 |
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Molecular Weight |
292.76 g/mol |
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C15H17ClN2O2/c1-19-14-7-12(6-13(16)15(14)20-2)10-18-9-11-4-3-5-17-8-11/h3-8,18H,9-10H2,1-2H3 |
InChI Key |
ZHUARNUDBRFNAQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OC |
Origin of Product |
United States |
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